(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
CAS No.: 366452-35-9
Cat. No.: VC8268791
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 366452-35-9 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8+;/m0./s1 |
| Standard InChI Key | VPKXFQOKRQNCRU-OERIEOFYSA-N |
| Isomeric SMILES | C1C[C@@H]2C[C@H]1C[C@@]2(C(=O)O)N.Cl |
| SMILES | C1CC2CC1CC2(C(=O)O)N.Cl |
| Canonical SMILES | C1CC2CC1CC2(C(=O)O)N.Cl |
Introduction
(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with potential applications in medicinal chemistry and drug design. Its unique stereochemistry and rigid bicyclo[2.2.1]heptane framework make it a valuable scaffold for exploring enzyme inhibition and receptor targeting.
Stereochemistry
The stereochemical configuration (1R,2R,4S) refers to the spatial arrangement of substituents on the bicyclo[2.2.1]heptane skeleton:
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(1R): The carboxylic acid group is oriented in the R-configuration.
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(2R): The amino group adopts the R-configuration.
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(4S): The hydrogen atom at position 4 is in the S-configuration.
This precise stereochemistry is crucial for its biological activity, as it determines binding affinity and selectivity for target enzymes or receptors.
Synthesis
The synthesis of (1R,2R,4S)-bicyclic amino acids typically involves:
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Starting with a bicyclo[2.2.1]heptane precursor.
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Functionalizing the framework to introduce amino and carboxylic acid groups.
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Purifying the product as a hydrochloride salt to enhance stability and solubility.
Detailed synthetic routes are not readily available for this specific compound but may be inferred from analogous methods used for similar frameworks .
Comparison with Related Compounds
To better understand its properties, we compare (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride with other derivatives:
These compounds share similar frameworks but differ in functionalization and protective groups.
Research Gaps and Future Directions
Despite its potential, research on (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride remains sparse:
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Biological Testing: More studies are needed to evaluate its activity against specific enzymes or receptors.
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Synthetic Optimization: Improved synthetic methods could enhance yield and scalability.
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Derivatization: Functionalizing the bicyclic scaffold may yield derivatives with enhanced pharmacological profiles.
Future research should focus on these areas to fully realize the compound's potential in medicinal chemistry.
This article provides a detailed overview of (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride based on currently available data while highlighting avenues for further investigation.
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